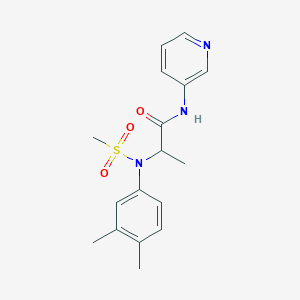![molecular formula C23H22N2O4S B4225732 N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4225732.png)
N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide
Overview
Description
N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide, also known as AMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2. This inhibition may lead to a reduction in the production of inflammatory mediators, such as prostaglandins, which could be beneficial in the treatment of inflammatory diseases. Additionally, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis in cancer cells, which could be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of COX-2. Additionally, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its high purity and stability. Additionally, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is relatively easy to synthesize using the methods described above. However, one limitation of using N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is its potential toxicity, which could limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide and its potential side effects.
Future Directions
There are several future directions for the study of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide. One direction is to further investigate its potential as a selective COX-2 inhibitor for the treatment of inflammatory diseases. Another direction is to explore its potential as a building block for the synthesis of functionalized polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide and its potential applications in cancer treatment.
Scientific Research Applications
N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been studied for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases. In material science, N-(3-acetylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been explored for its potential as a building block for the synthesis of functionalized polymers and materials.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-6-4-9-21(12-15)25-30(28,29)22-14-19(11-10-16(22)2)23(27)24-20-8-5-7-18(13-20)17(3)26/h4-14,25H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWATULIPZMKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4225658.png)

![ethyl 4-amino-2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4225667.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4225682.png)
![ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4225690.png)

![methyl 2-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4225706.png)
![1-(2-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B4225713.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4225724.png)
![N-(3-methoxyphenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4225741.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4225743.png)
![N-cyclopropyl-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B4225744.png)